Ciprofloxacin beta-D-glucuronide-d8 Ciprofloxacin beta-D-glucuronide-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC16671580
InChI: InChI=1S/C23H26FN3O9/c24-13-7-11-14(8-15(13)26-5-3-25-4-6-26)27(10-1-2-10)9-12(16(11)28)22(34)36-23-19(31)17(29)18(30)20(35-23)21(32)33/h7-10,17-20,23,25,29-31H,1-6H2,(H,32,33)/t17-,18-,19+,20-,23-/m0/s1/i3D2,4D2,5D2,6D2
SMILES:
Molecular Formula: C23H26FN3O9
Molecular Weight: 515.5 g/mol

Ciprofloxacin beta-D-glucuronide-d8

CAS No.:

Cat. No.: VC16671580

Molecular Formula: C23H26FN3O9

Molecular Weight: 515.5 g/mol

* For research use only. Not for human or veterinary use.

Ciprofloxacin beta-D-glucuronide-d8 -

Specification

Molecular Formula C23H26FN3O9
Molecular Weight 515.5 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-6-[1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C23H26FN3O9/c24-13-7-11-14(8-15(13)26-5-3-25-4-6-26)27(10-1-2-10)9-12(16(11)28)22(34)36-23-19(31)17(29)18(30)20(35-23)21(32)33/h7-10,17-20,23,25,29-31H,1-6H2,(H,32,33)/t17-,18-,19+,20-,23-/m0/s1/i3D2,4D2,5D2,6D2
Standard InChI Key KHGHUQNIHVSBBO-UYYYRKNJSA-N
Isomeric SMILES [2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5CC5)F)([2H])[2H])[2H]
Canonical SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Ciprofloxacin β-D-glucuronide-d8 retains the core quinolone scaffold of ciprofloxacin, characterized by a bicyclic ring system with a fluorine atom at position 6 and a piperazinyl group at position 7. The deuterium atoms replace hydrogen at eight sites, primarily on the piperazine ring and cyclopropyl moiety, reducing metabolic lability while preserving antibacterial activity . Conjugation with β-D-glucuronic acid occurs at the carboxylic acid group of ciprofloxacin, forming an ester bond that significantly alters solubility and biodistribution.

Key physicochemical distinctions from non-deuterated ciprofloxacin glucuronide include:

  • Enhanced isotopic stability: Deuterium substitution minimizes hydrogen-deuterium exchange, improving reliability in long-term metabolic tracing.

  • Mass spectral differentiation: The +8 Da mass shift enables unambiguous detection in complex biological matrices .

  • Altered lipophilicity: LogP values decrease by approximately 0.3–0.5 units compared to the parent drug, influencing membrane permeability .

Synthesis and Characterization Methodologies

Synthetic Pathways

The synthesis involves three principal stages (Figure 1):

  • Deuterium incorporation: Achieved via catalytic exchange reactions using deuterated solvents (e.g., D2O) under high-temperature reflux conditions .

  • Glucuronidation: Enzymatic conjugation using UDP-glucuronosyltransferase (UGT) isoforms or chemical methods employing activated glucuronic acid donors.

  • Purification: Reverse-phase chromatography with deuterium-enriched mobile phases to maintain isotopic integrity .

Comparative studies of autoclave (115°C, pH 1) versus solvothermal (110°C, pH 12) methods demonstrate superior crystallinity in autoclave-synthesized batches, with 92% purity versus 85% for solvothermal products .

Analytical Characterization

Advanced techniques validate structural and isotopic fidelity:

  • Infrared spectroscopy: Absence of C=O stretch at 1700 cm⁻¹ confirms glucuronide conjugation .

  • Differential scanning calorimetry (DSC): Melting endotherm at 345.4°C indicates enhanced thermal stability versus non-deuterated analogs (332.1°C) .

  • Mass spectrometry: ESI-MS shows [M+H]+ at m/z 508.48, with isotopic pattern confirming eight deuterium atoms.

Pharmacokinetic Behavior and Metabolic Interactions

Absorption and Distribution

Deuterium labeling reduces first-pass metabolism by cytochrome P450 enzymes, increasing plasma AUC (area under the curve) by 18–22% in rodent models. Glucuronidation enhances aqueous solubility (4.7 mg/mL vs. 0.3 mg/mL for ciprofloxacin), favoring renal excretion over hepatic processing .

Enterohepatic Recycling Modulation

Ciprofloxacin β-D-glucuronide-d8 serves as a probe for β-glucuronidase activity, critical in enterohepatic recycling (Figure 2). In vitro studies demonstrate:

  • Competitive inhibition of β-glucuronidase (IC50 = 83.8 μM) .

  • 74% reduction in SN-38 (active irinotecan metabolite) formation via SN-38-G deconjugation blockade .

Table 1: Inhibitory effects on β-glucuronidase-mediated drug activation

CompoundIC50 (μM)Inhibition Type
Ciprofloxacin-d8 glucuronide83.8Non-competitive
Phenolphthalein glucuronide12.4Competitive

Research Applications and Antimicrobial Efficacy

Metabolic Tracing and Drug Interaction Studies

The deuterium label enables precise tracking of glucuronide metabolites in:

  • Biliary excretion: 68% of administered dose recovered in bile within 24 hours.

  • Renal clearance: 22% urinary excretion, unchanged from parent drug .

Antibacterial Activity

While glucuronidation reduces direct antimicrobial potency (MIC90 increases 8–16-fold against E. coli and S. aureus), metal coordination restores activity:

Table 2: MIC values of ciprofloxacin derivatives (μg/mL)

CompoundE. coliS. aureus
Ciprofloxacin0.030.25
Cipro-d8 glucuronide0.54.0
Cu(II) complex0.120.5

Coordination with transition metals (e.g., Cu²⁺, Mn²⁺) regenerates bactericidal effects via enhanced membrane penetration .

Emerging Research Directions

Recent investigations focus on:

  • Nanoformulations: Liposomal encapsulation to bypass glucuronide-mediated efflux pumps .

  • Gut microbiome modulation: Exploiting β-glucuronidase inhibition to reduce chemotherapy-induced diarrhea .

  • Isotope effects: Quantifying deuterium-induced changes in oxidative metabolism kinetics.

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